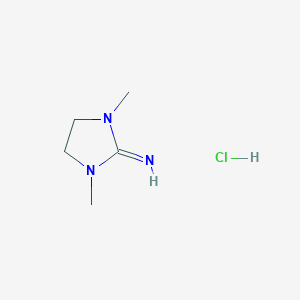
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPTB is a tetrazole-based compound that has been synthesized and studied for its various properties and mechanisms of action.
Wirkmechanismus
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide inhibits PTP activity by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins and downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the regulation of insulin signaling. N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its selectivity for certain PTPs, allowing for more targeted and specific inhibition. However, one limitation is that N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide may not be suitable for in vivo studies due to its poor solubility and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of PTPs, which could have therapeutic applications in various diseases. Additionally, further studies are needed to determine the potential toxicity and pharmacokinetics of N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, as well as its efficacy in in vivo models. Overall, N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has shown promise as a potential tool for scientific research and therapeutic development.
Synthesemethoden
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with sodium azide to form 4-methoxyphenylazide. This is then reacted with 4-amino-1H-tetrazole to form N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has been studied for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases (PTPs). PTPs are involved in various cellular processes, including cell growth and differentiation, and their dysregulation has been linked to various diseases, including cancer and diabetes. N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to selectively inhibit certain PTPs, making it a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-8-4-12(5-9-14)17-15(21)11-2-6-13(7-3-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQJSZRZGSTCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)



![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)
![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)


![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)

![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)
![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)

